molecular formula C8H8F2 B12627106 1,2-Bis(fluoromethyl)benzene CAS No. 921595-52-0

1,2-Bis(fluoromethyl)benzene

Cat. No.: B12627106
CAS No.: 921595-52-0
M. Wt: 142.15 g/mol
InChI Key: REOWKQZCIZXGOT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,2-bis(chloromethyl)benzene using a fluorinating agent such as potassium fluoride (KF) in the presence of a phase-transfer catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the fluoromethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed:

    Substitution: Products include derivatives with different functional groups replacing the fluoromethyl groups.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted benzene derivatives.

Scientific Research Applications

1,2-Bis(fluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic core, while the fluoromethyl groups enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Uniqueness: 1,2-Bis(fluoromethyl)benzene is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms increase the compound’s electronegativity, metabolic stability, and ability to participate in specific interactions, making it valuable in various applications.

Properties

CAS No.

921595-52-0

Molecular Formula

C8H8F2

Molecular Weight

142.15 g/mol

IUPAC Name

1,2-bis(fluoromethyl)benzene

InChI

InChI=1S/C8H8F2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2

InChI Key

REOWKQZCIZXGOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CF)CF

Origin of Product

United States

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